molecular formula C10H12N2O2S B3060138 N-(2-Cyanophenyl)-N-ethylmethanesulfonamide CAS No. 1820618-40-3

N-(2-Cyanophenyl)-N-ethylmethanesulfonamide

Cat. No. B3060138
CAS RN: 1820618-40-3
M. Wt: 224.28
InChI Key: TWKKEMVIOPCQFR-UHFFFAOYSA-N
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Description

“N-(2-Cyanophenyl)pyridine-2-carboxamide” and “N-(2-Cyanophenyl)picolinamide” are compounds that have structures similar to the one you’re asking about . They are used in various chemical reactions and have been studied for their properties .


Synthesis Analysis

A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-cyanophenyl phenacyl ether”, has been determined by single crystal X-ray diffraction study .


Chemical Reactions Analysis

The reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride with 2-aminophenols, 2-aminoethanol, and 3-aminopropanol in the presence of a base has been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by 1H NMR, 13C NMR, FTIR and HRMS spectral techniques . The molecular weight of “N-(2-cyanophenyl)methanesulfonamide” is 196.23 .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

In organic chemistry, compounds similar to N-(2-Cyanophenyl)-N-ethylmethanesulfonamide, especially those containing sulfonamide groups, are frequently explored for their reactivity and potential in creating novel chemical transformations. For instance, N-halo reagents, which might include compounds structurally related to N-(2-Cyanophenyl)-N-ethylmethanesulfonamide, are utilized in a wide array of organic functional group transformations. These include oxidation reactions, protection and deprotection of functional groups, halogenation of compounds, and acylation reactions among others. The development and application of these reagents in organic synthesis highlight the versatility of sulfonamide-containing compounds in facilitating complex chemical processes (Kolvari et al., 2007).

Environmental and Analytical Applications

Sulfonamide compounds, including those structurally related to N-(2-Cyanophenyl)-N-ethylmethanesulfonamide, play a significant role in environmental sciences, particularly in the analysis and removal of pollutants. For example, sulfonamides are a class of synthetic bacteriostatic antibiotics that have environmental significance due to their persistence and potential to contaminate water sources. Research in this area focuses on understanding the environmental fate, degradation pathways, and the development of analytical methods for detecting sulfonamide antibiotics in environmental matrices. This research is crucial for environmental monitoring and risk assessment of sulfonamide pollutants (Gulcin & Taslimi, 2018).

Safety and Hazards

Safety data sheets for similar compounds suggest precautions such as avoiding dust formation, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Research is ongoing to understand the properties and potential applications of these compounds . Further studies are needed to fully understand the properties and potential uses of “N-(2-Cyanophenyl)-N-ethylmethanesulfonamide”.

properties

IUPAC Name

N-(2-cyanophenyl)-N-ethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-3-12(15(2,13)14)10-7-5-4-6-9(10)8-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKKEMVIOPCQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C#N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101247646
Record name Methanesulfonamide, N-(2-cyanophenyl)-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyanophenyl)-N-ethylmethanesulfonamide

CAS RN

1820618-40-3
Record name Methanesulfonamide, N-(2-cyanophenyl)-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820618-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-(2-cyanophenyl)-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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